molecular formula C12H18ClNO B8373708 4-(3-Methylphenyl)-4-hydroxypiperidine hydrochloride

4-(3-Methylphenyl)-4-hydroxypiperidine hydrochloride

Cat. No. B8373708
M. Wt: 227.73 g/mol
InChI Key: AZOIKGWVSUTBDG-UHFFFAOYSA-N
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Patent
US05891889

Procedure details

To a solution of N-t-butoxycarbonyl-4-(3-methylphenyl)-4-hydroxy piperidine (0.546 mg, 1.87 mmol) in EtOAc (30 ml) at 0° C. was bubbled gasseous HCl until saturated. After 10 min the solvent was evaporated in vacuo to afford the title compound of sufficient purity to be used in the next step.
Name
N-t-butoxycarbonyl-4-(3-methylphenyl)-4-hydroxy piperidine
Quantity
0.546 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[CH:16]=2)([OH:14])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>CCOC(C)=O>[ClH:22].[CH3:21][C:17]1[CH:16]=[C:15]([C:11]2([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:20]=[CH:19][CH:18]=1 |f:3.4|

Inputs

Step One
Name
N-t-butoxycarbonyl-4-(3-methylphenyl)-4-hydroxy piperidine
Quantity
0.546 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)C1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 10 min the solvent was evaporated in vacuo
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C=C(C=CC1)C1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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